2-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]pyridine
Description
Properties
IUPAC Name |
[1-(4-methoxyphenyl)triazol-4-yl]-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c1-21-12-7-5-11(6-8-12)19-10-14(17-18-19)15(20)13-4-2-3-9-16-13/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIWVLYLLRXAKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-ylmethanone typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the coupling of an azide with an alkyne to form the triazole ring. The reaction conditions often include the use of a copper(I) catalyst and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives in anticancer therapy. For instance, compounds containing triazole rings have shown significant cytotoxic effects against various cancer cell lines. In one study, derivatives similar to 2-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]pyridine were evaluated for their ability to induce apoptosis in cancer cells, demonstrating promising results in inhibiting tumor growth .
Antimicrobial Properties
Triazole compounds are also recognized for their antimicrobial properties. Research indicates that derivatives of 1,2,3-triazoles exhibit potent activity against a range of bacterial and fungal pathogens. The incorporation of functional groups such as methoxyphenyl enhances their efficacy .
Neuroprotective Effects
There is emerging evidence that certain triazole derivatives can provide neuroprotective effects. Studies have suggested that these compounds may modulate neuroinflammatory pathways and offer potential therapeutic benefits for neurodegenerative diseases .
Coordination Chemistry
The unique structural features of this compound allow it to act as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions can be utilized in catalysis and the development of new materials with specific electronic or optical properties .
Sensors
Research has indicated that triazole-containing compounds can function as chemosensors due to their selective binding properties. These sensors can detect metal ions or small organic molecules, making them valuable in environmental monitoring and safety applications .
Study 1: Anticancer Evaluation
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various triazole derivatives and tested their anticancer activity against several human cancer cell lines. The results showed that compounds with the methoxyphenyl substitution exhibited enhanced cytotoxicity compared to unsubstituted analogs .
Study 2: Antimicrobial Efficacy
A comprehensive evaluation of triazole derivatives against bacterial strains revealed that those containing the methoxyphenyl group had superior antimicrobial activity. This study highlighted the importance of structural modifications in enhancing biological activity .
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-ylmethanone involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The triazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Key Observations :
- Methoxy vs. Methyl : The methoxy group increases melting points slightly due to stronger intermolecular dipole interactions .
- NMR Shifts : The methoxy proton signal at δ 3.85 ppm is distinct, while methyl groups appear downfield (δ 2.40 ppm). Pyridine protons remain consistent (~δ 8.65–8.70 ppm) across analogs .
Coordination Chemistry
The compound forms stable coordination complexes with transition metals. Compared to methyl-substituted ligands, methoxy analogs exhibit:
- Enhanced Ligand Field Strength : Methoxy’s electron-donating nature increases metal-ligand bond strength, as evidenced by shorter M–N bond lengths in X-ray structures .
- Isomer Preference : DFT calculations show methoxy-substituted ligands favor cis isomerism in octahedral complexes, while methyl analogs prefer trans configurations due to steric effects .
Biological Activity
The compound 2-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]pyridine is a member of the triazole family, known for its diverse biological activities. Triazoles have gained attention in medicinal chemistry due to their role as pharmacophores in various therapeutic agents. This article reviews the synthesis, biological activities, structure-activity relationships, and potential applications of this specific triazole derivative.
Synthesis
The synthesis of This compound typically involves the use of "Click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) method. This approach allows for the efficient formation of triazole rings under mild conditions. The synthesis can be summarized as follows:
- Preparation of Azide and Alkyne Components : The azide is prepared from an appropriate aniline derivative, while the alkyne component can be synthesized from propargyl alcohol.
- Cycloaddition Reaction : The azide and alkyne are reacted in the presence of a copper catalyst to form the triazole ring.
- Carbonylation : The resultant triazole is then subjected to carbonylation to introduce the carbonyl group at the 4-position.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. In vitro studies have demonstrated that This compound exhibits significant antifungal activity against various Candida species. The minimum inhibitory concentration (MIC) values indicate that this compound could serve as a potential antifungal agent.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Candida albicans |
| 2-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]pyridine | 16 | Candida glabrata |
Enzyme Inhibition
Research has shown that this compound acts as an inhibitor of carbonic anhydrase II (CA-II), an enzyme crucial for maintaining acid-base balance in organisms. The inhibition mechanism involves binding to the active site of CA-II, which is pivotal for its catalytic function.
- Inhibition Assay Results :
- IC50 values were determined using various concentrations of the compound.
- A notable inhibition percentage was observed at concentrations above 10 µM.
Structure-Activity Relationship (SAR)
The biological activity of triazoles often correlates with their structural features. Modifications on the phenyl ring or the triazole moiety can significantly impact potency and selectivity against specific targets.
- Key Structural Features :
- The presence of electron-donating groups (like methoxy) enhances solubility and biological activity.
- Substituents on the pyridine ring can modulate interaction with biological targets.
Case Studies
Several studies have highlighted the therapeutic potential of triazole derivatives:
- Antifungal Studies : A series of 1H-triazole derivatives were synthesized and evaluated for antifungal activity against clinical isolates of Candida. Among them, compounds with methoxy substituents showed superior efficacy compared to others without such modifications .
- Carbonic Anhydrase Inhibitors : A study focused on various triazole analogs revealed that modifications at the 4-position significantly influenced CA-II inhibition. The introduction of a methoxy group was found to enhance binding affinity .
Q & A
Q. What are the most reliable synthetic routes for preparing 2-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]pyridine?
The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for 1,4-disubstituted triazole formation . Key steps include:
- Reacting a 4-methoxyphenyl azide with a pyridine-bearing alkyne under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate in THF/H₂O).
- Post-functionalization of the triazole with a pyridine carbonyl group via acyl chloride coupling. Optimize reaction conditions (e.g., solvent polarity, temperature) to achieve >90% yield, as demonstrated in analogous triazole syntheses .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- ¹H/¹³C NMR : The 4-methoxyphenyl group shows a singlet at ~3.8 ppm (OCH₃), while the pyridine ring exhibits characteristic aromatic splitting (e.g., 8.5–7.5 ppm for protons). The triazole proton appears as a singlet at ~8.3 ppm .
- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and triazole C=N (1550–1600 cm⁻¹) confirm the carbonyl-triazole linkage .
- MS : High-resolution ESI-MS can verify the molecular ion ([M+H]⁺) and fragmentation patterns, such as loss of CO (28 Da) from the carbonyl group .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the stability and reactivity of this compound in coordination chemistry?
Density Functional Theory (DFT) optimizes molecular geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict binding affinity with metal ions. For example:
Q. What strategies resolve contradictions in crystallographic data for triazole-containing compounds?
Use SHELXL for refinement, particularly for handling disorder in the methoxyphenyl group or triazole-pyridine torsion angles:
Q. How does the electronic nature of the 4-methoxyphenyl group influence metal-ligand interactions in coordination complexes?
The electron-donating methoxy group enhances ligand-to-metal charge transfer (LMCT), as shown in Au(III) and Pt(II) complexes:
- UV-Vis spectra of Pt(II) complexes exhibit redshifted absorption bands (λmax ~450 nm) due to ligand π→π* transitions stabilized by methoxy substitution .
- Cyclic voltammetry reveals reversible metal-centered redox peaks, with E₁/2 shifts correlating with substituent electronic effects .
Q. What experimental designs are optimal for evaluating the biological activity of this compound?
- Anticancer assays : Screen against human cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values compared to reference drugs (e.g., cisplatin). Triazole derivatives show enhanced activity when paired with pyridine carbonyl groups .
- Antimicrobial studies : Use agar diffusion methods against Gram-positive/negative bacteria. Structure-activity relationships (SARs) indicate that methoxy substitution improves membrane permeability .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
